REACTION_CXSMILES
|
[OH:1][C:2]1[CH:3]=[C:4]([CH:9]=[CH:10][C:11]=1[O:12][CH3:13])[CH:5]=[CH:6][CH:7]=[O:8]>CO>[OH:1][C:2]1[CH:3]=[C:4]([CH2:5][CH2:6][CH:7]=[O:8])[CH:9]=[CH:10][C:11]=1[O:12][CH3:13]
|
Name
|
|
Quantity
|
8.66 g
|
Type
|
reactant
|
Smiles
|
OC=1C=C(C=CC=O)C=CC1OC
|
Name
|
palladium alumina
|
Quantity
|
0.54 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
144 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
35 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred under hydrogen atmosphere of normal pressure (0.1 MPa) at 35° C. for 7 hours for reaction
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The reaction solution was filtrated
|
Type
|
CUSTOM
|
Details
|
to remove the catalyst
|
Type
|
WASH
|
Details
|
further the catalyst was washed with methanol (40 ml)
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
WASH
|
Details
|
Thus concentrated solution was subjected to a purification process with a silica gel column chromatography (eluting solvent: toluene/ethyl acetate=4/1)
|
Type
|
ADDITION
|
Details
|
The thus eluted fractions containing the object compound
|
Type
|
CONCENTRATION
|
Details
|
were concentrated under reduced pressure
|
Reaction Time |
7 h |
Name
|
|
Type
|
product
|
Smiles
|
OC=1C=C(C=CC1OC)CCC=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 38.1 mmol | |
AMOUNT: MASS | 6.86 g | |
YIELD: PERCENTYIELD | 78% | |
YIELD: CALCULATEDPERCENTYIELD | 78.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |